Perdeuteration (D11) Maximizes Mass Resolution from Unlabeled Analyte Versus D9 and D3 Analogs
N-Butylamine-D11 DCl provides a nominal mass shift of M+12 relative to unlabeled butylamine hydrochloride (exact monoisotopic mass 109.60 Da for C₄H₁₂ClN), whereas the commonly available D9 analog (N-Butylamine-D9 HCl, CAS 344298-86-8) yields only M+9 [1]. The additional 3-Da separation reduces the risk of isotopic cross-talk between the [M+H]⁺ isotopologue cluster of the analyte and the internal standard signal, especially at low-resolution MS settings (unit resolution) .
| Evidence Dimension | Nominal mass shift vs. unlabeled butylamine·HCl (C₄H₁₂ClN, 109.60 Da) |
|---|---|
| Target Compound Data | M+12 (exact monoisotopic mass of free base C₄D₁₁N: 84.16 Da; DCl salt: 121.67 Da) |
| Comparator Or Baseline | N-Butylamine-D9 HCl: M+9 (exact mass of free base C₄H₂D₉N: ~82.19 Da); N-Butylamine-D3 HCl: M+3 |
| Quantified Difference | M+12 vs. M+9 = 3 Da additional separation; vs. M+3 = 9 Da additional separation |
| Conditions | ESI-MS or APCI-MS at unit resolution; applicable to LC-MS/MS MRM transitions |
Why This Matters
A larger mass shift minimizes isotopic overlap between the internal standard and the analyte's natural isotopologue envelope, directly improving signal-to-noise ratio and lower limit of quantification (LLOQ) in regulatory bioanalysis.
- [1] BOC Sciences. 1-Butanamine-[d9] (CAS 776285-22-4). Molecular Weight: 82.19. Applied as LC-MS/MS internal standard. Accessed 2026. View Source
